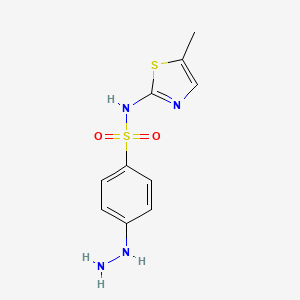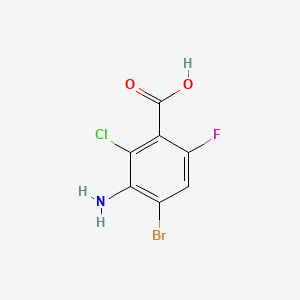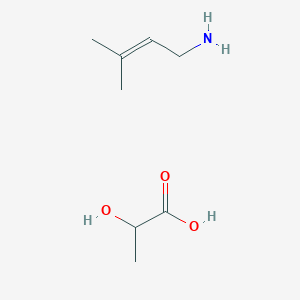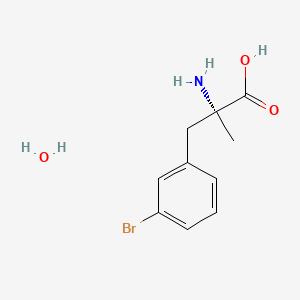
4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide typically involves a multi-step process. One common method involves the reaction of 4-hydrazinylbenzenesulfonamide with 5-methylthiazole-2-carbaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, such as matrix metalloproteinases and kinases . Additionally, it may induce apoptosis in cancer cells by modulating the activity of BCL2 family proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide is unique due to its specific hydrazinyl and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. Unlike other thiazole derivatives, this compound has shown promising results in both antimicrobial and anticancer studies, making it a versatile candidate for further research and development .
Eigenschaften
Molekularformel |
C10H12N4O2S2 |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-hydrazinyl-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S2/c1-7-6-12-10(17-7)14-18(15,16)9-4-2-8(13-11)3-5-9/h2-6,13H,11H2,1H3,(H,12,14) |
InChI-Schlüssel |
RWNUHEYMEAPIBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)

![Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14788485.png)
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)


![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)
![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)

![Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)


